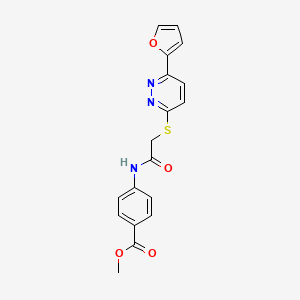

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized for this purpose .

Synthesis Analysis

These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis

The molecular structure of these derivatives is based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold . Specific structural requirements for activity were revealed in a three-dimensional quantitative structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are based on the Castagnoli–Cushman reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives would depend on the specific substituents added to the 3,4-dihydroisoquinolin-1(2H)-one scaffold .Aplicaciones Científicas De Investigación

Synthesis and Characterization for Potential Antimicrobial Agents

Research on the synthesis and characterization of new quinazolines, which are structurally related to the queried compound, has shown potential as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities against various pathogens, demonstrating the utility of such chemical entities in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).

Anticancer Activities through Hybrid Pharmacophore Approach

Another study explores the design and synthesis of 4-aminoquinoline derived sulfonyl analogs, utilizing a hybrid pharmacophore approach to enhance anticancer activities. The research focused on evaluating the cytotoxicity of these compounds against breast tumor cell lines, highlighting the potential of such compounds in cancer treatment research (Solomon et al., 2019).

Potential Anticancer Agent PK11195

The compound PK11195 has been studied for its potential as an anticancer agent. It has shown to facilitate the induction of cell death by various cytotoxic and chemotherapeutic agents, particularly in chronic lymphocytic leukemia cells. This suggests the relevance of such compounds in developing therapeutic options for leukemia (Santidrián et al., 2007).

Novel Phosphodiesterase 4 Inhibitor for Pulmonary Diseases

CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, has been designed for pulmonary diseases, demonstrating significant anti-inflammatory effects in animal models of asthma and chronic obstructive respiratory disease. The research underscores the therapeutic potential of such inhibitors in treating pulmonary conditions (Villetti et al., 2015).

Modulation of Intracellular Ca2+ Signaling

PK11195, a known enhancer of apoptotic cell death, has also been shown to modulate intracellular Ca2+ signaling, which could be linked to its effects on Bcl-2 and its role in apoptotic cell death. This highlights the compound's potential role in cellular signaling research, particularly in understanding apoptosis mechanisms (Campanella, Szabadkai, & Rizzuto, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSFREKJMCAJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/no-structure.png)

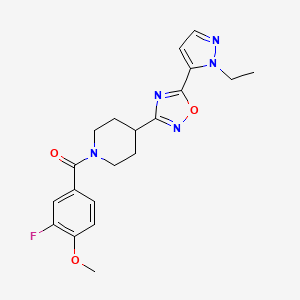

![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795449.png)

![4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B2795450.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2795451.png)

![N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2795456.png)